1-Ethylindoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-ethyl-2,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
FXENXYSNQXCRLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 Ethylindoline 3 Carbaldehyde
Transformations at the Aldehyde Functional Group (C-3)
The aldehyde group is the most reactive site for many transformations, participating in condensation reactions, nucleophilic additions, and coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Condensation Reactions (e.g., Knoevenagel, Henry, Schiff Base Formations)
Condensation reactions involving the aldehyde at C-3 are fundamental to extending the molecular framework. These reactions typically involve the initial nucleophilic addition to the carbonyl, followed by the elimination of a water molecule.
Knoevenagel Condensation: This reaction occurs between an aldehyde and an active hydrogen compound (a compound with a CH₂ or CHR group flanked by electron-withdrawing groups) in the presence of a weak base. wikipedia.org For 1-Ethylindoline-3-carbaldehyde, this provides a route to α,β-unsaturated systems, which are important precursors for various heterocyclic and polymeric materials. For example, its reaction with active methylene (B1212753) compounds like malononitrile, often catalyzed by bases such as piperidine (B6355638) or triethylamine, leads to the formation of dicyanovinyl-substituted indolines. acgpubs.org These products are often highly colored and find use as dyes.
Henry (Nitroaldol) Reaction: The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde. wikipedia.org The aldehyde group of this compound can react with nitroalkanes like nitromethane (B149229) in the presence of a base to form a β-nitro alcohol. wikipedia.org This intermediate is valuable as it can be further transformed; for instance, dehydration yields a nitroalkene, and reduction of the nitro group provides a β-amino alcohol, a key structural motif in many pharmaceuticals. wikipedia.org
Schiff Base Formation: Aldehydes readily react with primary amines to form imines, also known as Schiff bases. ijpbs.comnih.gov this compound condenses with various primary amines, including amino acids and aminophenols, to yield the corresponding Schiff base derivatives. nih.gov These reactions are often catalyzed by a small amount of acid and are reversible. geeksforgeeks.org The resulting imine bond (C=N) is itself a functional group that can undergo further reactions or be incorporated into larger systems like metal complexes. ijpbs.comnveo.org
Table 1: Examples of Condensation Reactions with Indoline-3-carbaldehydes This table presents generalized conditions and products based on the reactivity of indole (B1671886) and indoline-3-carbaldehydes.
| Reaction Type | Reagent | Catalyst/Solvent | Product Type |
|---|---|---|---|
| Knoevenagel | Malononitrile | Piperidine/Ethanol | 2-(1-Ethylindolin-3-ylidene)malononitrile |
| Henry | Nitromethane | Base (e.g., NaOH) | 1-(1-Ethylindolin-3-yl)-2-nitroethanol |
| Schiff Base | Primary Amine (R-NH₂) | Acid catalyst/Ethanol | N-((1-Ethylindolin-3-yl)methylene)alkan-1-amine |
Nucleophilic Additions and Substitutions
The polarized carbon-oxygen double bond of the aldehyde group is highly susceptible to attack by nucleophiles. savemyexams.com
Nucleophilic Addition: This is a fundamental reaction of aldehydes where a nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Strong nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to this compound to form secondary alcohols after an acidic workup. Weaker nucleophiles, such as cyanide (CN⁻), can also add, typically requiring acid catalysis, to form cyanohydrins. savemyexams.com The addition of the cyanide ion is significant as it introduces a new carbon atom and a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. savemyexams.com
The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. geeksforgeeks.org
Coupling Reactions (e.g., C-C and C-N bond formations)
Modern organic synthesis heavily relies on coupling reactions to form C-C and C-N bonds, often using transition metal catalysts. catalysis.blognumberanalytics.com
C-C Bond Formation: While classic cross-coupling reactions like Suzuki or Heck typically involve aryl halides, the aldehyde group can be a precursor to suitable functionalities for these reactions. catalysis.bloglibretexts.org More directly, the aldehyde can participate in reactions like the Wittig reaction, where it reacts with a phosphorus ylide to form an alkene, thus creating a new C=C bond. Another significant application is in the synthesis of cyanine (B1664457) dyes. This compound can condense with quaternary ammonium (B1175870) salts of other N-heterocycles (like 2-methylbenzothiazolium salts) in the presence of a base to form asymmetric cyanine dyes. google.comnih.govtsijournals.com These reactions create a conjugated polymethine bridge connecting the two heterocyclic systems, which is the basis for their strong light absorption properties. google.comtsijournals.com
C-N Bond Formation: The formation of Schiff bases, as mentioned earlier, is a primary example of C-N bond formation at the aldehyde carbon. ijpbs.com Additionally, multicomponent reactions, such as the three-component reaction between an aldehyde, an alkyne, and an amine (A³ coupling), can be utilized, although this is more commonly reported for the parent indole-3-carboxaldehyde. ekb.eg
Reactions Involving the 1-Ethylindoline (B8703014) Nitrogen Atom (N-1)
The nitrogen atom in the 1-ethylindoline system is a tertiary amine. Its lone pair of electrons is less available for reactions compared to the parent indoline (B122111) due to the presence of the ethyl group, but it still influences the ring's reactivity.
N-Derivatization Reactions Beyond Alkylation
Since the nitrogen is already alkylated with an ethyl group, further alkylation is generally not feasible unless it leads to a quaternary ammonium salt. However, other transformations are possible. While specific examples for this compound are not abundant in the literature, the general chemistry of N-substituted indolines suggests possibilities. For instance, oxidation of the nitrogen could potentially form an N-oxide, although this is not a common transformation. In some contexts, particularly in the presence of strong acids, the nitrogen can be protonated, which would deactivate the aromatic ring towards electrophilic substitution. Studies on related 1-hydroxyindoles have shown that the N-1 position can be a site for nucleophilic substitution under acidic conditions. clockss.orgjst.go.jp
Modifications and Transformations of the Indoline Ring System
The indoline ring consists of a saturated five-membered ring fused to a benzene (B151609) ring. Both parts of this structure can undergo transformations.
Aromatization/Dehydrogenation: One of the most common transformations of the indoline ring is its oxidation (dehydrogenation) to the corresponding indole ring. rsc.org This aromatization can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures. This converts this compound into 1-Ethyl-1H-indole-3-carbaldehyde, a related but distinct compound with a fully aromatic indole core.
Electrophilic Substitution on the Benzene Ring: The benzene portion of the indoline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. The N-ethyl group and the saturated ring act as activating, ortho-, para-directing groups. However, the aldehyde group is a deactivating, meta-directing group. The outcome of such a substitution would depend on the specific reaction conditions and the interplay of these electronic effects.
Table 2: Summary of Potential Reactivity of this compound This table summarizes the key reactive sites and the types of products that can be formed.
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Aldehyde (C-3) | Condensation | α,β-Unsaturated systems, Imines (Schiff bases) |
| Aldehyde (C-3) | Nucleophilic Addition | Secondary alcohols, Cyanohydrins |
| Aldehyde (C-3) | Coupling | Alkenes (e.g., via Wittig), Cyanine Dyes |
| Indoline Ring | Dehydrogenation | 1-Ethyl-1H-indole-3-carbaldehyde |
| Benzene Ring | Electrophilic Substitution | Halogenated or nitrated indoline derivatives |
Rearrangement Reactions
Rearrangement reactions involving the core indoline structure of this compound are not extensively documented in scientific literature. However, the potential for molecular rearrangement can be inferred from the chemistry of related indole and indoline systems. For instance, in certain 3-substituted indoles, electrophilic attack at the C3 position can be followed by a migration of the electrophile to the C2 position. quimicaorganica.org While this specific rearrangement applies to the aromatic indole nucleus rather than the saturated indoline ring, it highlights the potential for substituent mobility within the heterocyclic framework under certain reaction conditions.
More relevant to the indoline scaffold is its propensity to undergo reactions that alter the ring system itself, most notably through oxidation, which converts the pyrroline (B1223166) ring into a pyrrole (B145914) ring. This transformation, while technically an oxidation or dehydrogenation, results in a fundamental rearrangement of the bonding within the five-membered ring, leading to the formation of the corresponding aromatic indole. This process is a key method for functionalizing the pyrroline moiety and is discussed in detail in the following section.
Functionalization of the Aromatic or Pyrroline Rings
The derivatization of this compound can be achieved by targeting either the saturated pyrroline ring or the fused aromatic benzene ring.
Functionalization of the Pyrroline Ring
The most significant reaction involving the pyrroline portion of the indoline scaffold is its aromatization to an indole ring through dehydrogenation. This transformation is a powerful method for synthesizing N-substituted indole-3-carbaldehydes, which are valuable precursors for a wide range of biologically active molecules. The reaction involves the removal of two hydrogen atoms from the C2 and C3 positions of the pyrroline ring, creating a double bond and establishing an aromatic pyrrole system. This conversion can be accomplished using various oxidizing agents. rsc.org Catalytic dehydrogenation using palladium on charcoal (Pd/C) at elevated temperatures is a common and efficient method. thieme-connect.de Other reagents like chloranil (B122849) are also employed for this purpose. thieme-connect.de
Table 1: Dehydrogenation of this compound
| Reaction Type | Reagent/Catalyst | Product | Notes |
| Dehydrogenation/ Aromatization | Palladium on Charcoal (Pd/C) | 1-Ethylindole-3-carbaldehyde | A standard method for converting indolines to indoles, typically requiring heat. thieme-connect.de |
| Dehydrogenation/ Aromatization | Chloranil (Tetrachloro-1,4-benzoquinone) | 1-Ethylindole-3-carbaldehyde | A chemical oxidant used for dehydrogenation, often performed in a solvent like xylene. thieme-connect.de |
Functionalization of the Aromatic Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the combined directing effects of the N-ethyl group and the C3-carbaldehyde group.
The N-ethyl group is an activating substituent, directing incoming electrophiles to the ortho (C7) and para (C5) positions.
The C3-carbaldehyde group , being part of the fused pyrroline ring, has a deactivating influence on the aromatic ring, directing incoming electrophiles to the meta position (C6).
The powerful activating effect of the nitrogen atom typically dominates, making the C5 and C7 positions the most probable sites for substitution. Of these, the C7 position is often favored due to reduced steric hindrance. Specific examples for this compound are not widely reported, but analogous reactions with similar indole and indoline derivatives provide insight into its expected reactivity. For example, the nitration of 1H-indole-3-carbaldehyde with nitric acid in acetic acid results in substitution at the C6 position. In other cases, such as the bromination of certain indole derivatives, substitution occurs readily on the benzene ring. google.com
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Expected Major Product(s) | Notes |
| Nitration | HNO₃ / H₂SO₄ | 1-Ethyl-7-nitroindoline-3-carbaldehyde and/or 1-Ethyl-5-nitroindoline-3-carbaldehyde | The N-ethyl group directs to C5 and C7. The precise isomer distribution would require experimental verification. Strong conditions can lead to multiple substitutions. researchgate.net |
| Bromination | Br₂ / DMF | 1-Ethyl-7-bromoindoline-3-carbaldehyde and/or 1-Ethyl-5-bromoindoline-3-carbaldehyde | Halogenation is a common functionalization reaction for indole scaffolds. google.com |
| Thallation | Thallium(III) trifluoroacetate (B77799) (TTFA) | (1-Ethyl-3-formylindolin-7-yl)thallium bis-trifluoroacetate | Thallation of N-formylindoline is known to occur at the C7 position, suggesting a similar outcome for the N-ethyl analogue. researchgate.net |
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound This compound (CAS No. 1706463-83-3) is not publicly available. This includes specific research findings for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The IUPAC name for this compound is 1-ethyl-2,3-dihydro-1H-indole-3-carbaldehyde, and its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol . chemenu.comsynblock.com
It is crucial to distinguish this compound from the structurally similar but distinct molecule 1-Ethyl-1H-indole-3-carbaldehyde (CAS No. 58494-59-0). The key structural difference is the saturation of the five-membered ring in this compound (an indoline derivative), whereas in 1-ethyl-1H-indole-3-carbaldehyde (an indole derivative), this ring contains a double bond, rendering it aromatic. This difference significantly alters the chemical environment of the atoms and, therefore, their spectroscopic signatures.
While extensive spectroscopic data—including ¹H NMR, ¹³C NMR, IR, and MS—are readily available for the indole analogue, 1-Ethyl-1H-indole-3-carbaldehyde rsc.org, this information is not applicable to the requested indoline compound. Using data from the incorrect compound would be scientifically inaccurate.
Consequently, without access to published research detailing the synthesis and characterization of this compound, it is not possible to provide the requested scientifically accurate article with detailed data tables and research findings for the following analytical techniques:
Spectroscopic Characterization Techniques in 1 Ethylindoline 3 Carbaldehyde Research
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Further research or de novo synthesis and characterization would be required to generate the specific data needed to fulfill the request as outlined.
Computational and Theoretical Studies of 1 Ethylindoline 3 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. Methodologies like Density Functional Theory (DFT) are standard for obtaining reliable data on geometry, energy, and orbital distributions.
Density Functional Theory (DFT) is a preferred method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. Studies on the related compound, 1H-indole-3-carbaldehyde, often employ the B3LYP functional with a 6-311++G(d,p) basis set to model its properties. benthamdirect.com This level of theory is effective for calculating various molecular reactivity descriptors.
For 1-ethylindoline-3-carbaldehyde, the ethyl group at the N1 position acts as a weak electron-donating group via induction, which would influence the electron density across the molecule. The saturation of the five-membered ring (the indoline (B122111) core) disrupts the aromaticity present in indole (B1671886), leading to a more localized electronic structure and different reactivity patterns.
A computational analysis of the parent compound, 1H-indole-3-carbaldehyde, provides baseline values for several key reactivity indices, which are presented in the table below. benthamdirect.com These parameters help in predicting molecular stability and reactivity.
Table 1: Calculated Molecular Properties for 1H-indole-3-carbaldehyde using DFT (B3LYP/6-311++G(d,p)) Data extracted for the more stable tautomer in an aqueous medium.
| Parameter | Symbol | Value |
| Total Energy | E | -475.24 Hartrees |
| Ionization Potential | IP | 6.78 eV |
| Electron Affinity | EA | 1.34 eV |
| Chemical Hardness | η | 2.72 eV |
| Chemical Softness | σ | 0.37 eV⁻¹ |
| Chemical Potential | μ | -4.06 eV |
| Nucleophilicity Index | ω | 3.02 eV |
Source: Journal of Chemistry, 2018. benthamdirect.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for describing chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr
In studies of 1H-indole-3-carbaldehyde, the HOMO is typically distributed over the indole ring, while the LUMO is localized more on the carbaldehyde substituent. benthamdirect.com For this compound, the saturation of the pyrrole (B145914) ring would significantly alter the HOMO, concentrating it more on the benzene (B151609) ring and the nitrogen atom. The N-ethyl group would slightly raise the HOMO energy level, making the molecule a better electron donor compared to an N-H indoline derivative.
The HOMO-LUMO gap for derivatives of the related compound 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione was found to be a predictor of kinetic stability. dergipark.org.tr Similarly, the electronic properties of this compound would be heavily influenced by its FMO energies.
Table 2: Frontier Molecular Orbital Energies for 1H-indole-3-carbaldehyde using DFT (B3LYP/6-311++G(d,p)) Data extracted for the more stable tautomer in an aqueous medium.
| Parameter | Symbol | Energy (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -6.78 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.34 |
| HOMO-LUMO Energy Gap | ΔE | 5.44 |
Source: Journal of Chemistry, 2018. benthamdirect.com
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their dynamics, providing insight into their three-dimensional shapes and interactions.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, the key rotatable bonds are the C3-C(aldehyde) bond and the bonds within the N-ethyl group.
Rotation of the Aldehyde Group: The orientation of the aldehyde group relative to the indoline ring is a primary conformational feature. It can exist in syn or anti conformations, with the rotational barrier influenced by steric hindrance between the aldehyde proton or oxygen and the hydrogen atom at the C4 position of the indoline ring.
Rotation of the N-Ethyl Group: The ethyl group can rotate around the N-C bond. The lowest energy conformers will have the C-C bond of the ethyl group staggered relative to the bonds on the nitrogen atom to minimize torsional strain.
Studies on similar N-substituted indole systems have used DFT to investigate rotational barriers. For example, the rotational barrier about the S-N bond in 1-(arylsulfonyl)indole molecules was calculated to be in the range of 2.5–5.5 kcal/mol, indicating that different conformations can exist at room temperature. nih.govresearchgate.net A similar range of rotational barriers would be expected for the key bonds in this compound.
Understanding intermolecular interactions is key to predicting the solid-state properties (like crystal packing) and solution-phase behavior of a molecule. The structure of this compound allows for several types of non-covalent interactions.
Hydrogen Bonding: The most significant hydrogen bond acceptor is the carbonyl oxygen of the aldehyde group. In a crystal structure, this oxygen would likely participate in weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic ring or ethyl groups of neighboring molecules. najah.edu Unlike its parent, 1H-indole-3-carbaldehyde, this compound lacks an N-H proton and therefore cannot act as a hydrogen bond donor.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the polar C=O and C-N bonds. These dipoles would lead to electrostatic interactions that influence molecular packing.
π-Interactions: While the fused five-membered ring is saturated, the benzene ring is aromatic and can participate in π-π stacking or C-H···π interactions, which are common driving forces for crystal packing in related indole structures. nih.gov
Analysis of crystal structures of similar molecules, such as derivatives of 5-bromo-1H-indole-3-carbaldehyde, confirms that intermolecular hydrogen bonds and π-interactions are dominant forces in the solid state. najah.edu
Applications of 1 Ethylindoline 3 Carbaldehyde As a Building Block in Complex Molecular Synthesis
Precursor in Heterocyclic Compound Synthesis
The reactivity of the aldehyde group, coupled with the inherent structural features of the indoline (B122111) nucleus, allows for its participation in a variety of cyclization and condensation reactions to form more complex heterocyclic systems. researchgate.netekb.egekb.eg
While specific examples for 1-Ethylindoline-3-carbaldehyde are not extensively documented, the general reactivity of the indoline scaffold suggests its potential in creating hybrid molecules that merge the structural features of both indoline and indole (B1671886) moieties. The aldehyde functionality can serve as a handle for introducing other cyclic systems or for further manipulations that could lead to re-aromatization of the indoline ring to an indole, thereby generating indole-substituted structures.
The aldehyde group in this compound is a key functional group for participating in reactions that lead to the formation of fused and spirocyclic systems.
Fused Systems: Intramolecular cyclization reactions are a plausible route to fused systems. By introducing a suitable nucleophile on a side chain attached to the indoline nitrogen or the aromatic ring, a subsequent reaction with the C3-aldehyde could lead to the formation of a new ring fused to the indoline core.
Spirocyclic Systems: The aldehyde can participate in condensation reactions with various binucleophilic reagents to construct spirocycles. For instance, reaction with 1,2-diols or 1,2-diamines could yield spiro-acetals or spiro-aminals, respectively. Furthermore, multicomponent reactions involving this aldehyde could lead to the diastereoselective synthesis of complex spiro[indoline-3,n'-heterocycle] scaffolds, a common motif in natural products and bioactive molecules. The construction of spiro compounds is a well-established strategy in medicinal chemistry. qmul.ac.ukresearchgate.net
Synthesis of Indole and Indoline Hybrid Systems
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The indoline core is a ubiquitous feature in a vast array of pharmacologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Consequently, this compound is a valuable starting material for the synthesis of potential therapeutic agents. chemenu.com
The aldehyde functionality of this compound provides a versatile entry point for the synthesis of a variety of nitrogen-containing heterocycles. Through reactions such as reductive amination, condensation with hydrazines to form hydrazones, or with hydroxylamine (B1172632) to form oximes, the aldehyde can be readily converted into other functional groups that can be further elaborated into more complex heterocyclic systems. These reactions are fundamental in the construction of drug-like molecules. The indole scaffold itself is a key component in many clinically relevant drugs. nih.gov
Table 1: Potential Reactions of this compound for Synthesizing Nitrogen-Containing Heterocycles
| Reaction Type | Reagent(s) | Resulting Functional Group/Intermediate | Potential Heterocyclic Products |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Amine | Pyrrolidines, Piperidines, etc. (via further cyclization) |
| Condensation | Hydrazine/Substituted Hydrazines | Hydrazone | Pyrazoles, Pyrazolines |
| Condensation | Hydroxylamine | Oxime | Isoxazoles, Isoxazolines |
| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | α,β-Unsaturated Carbonyl | Pyridines, Pyrimidines |
Indole derivatives are known to play a role in agriculture, for instance, as plant growth regulators. The structural similarity of this compound to these natural products suggests its potential as a precursor for novel agrochemicals. The synthesis of compounds that can modulate plant growth or possess herbicidal or pesticidal properties is a conceivable application. The reactivity of the aldehyde group allows for the introduction of various pharmacophores and toxophores relevant to agrochemical design.
Building Block for Nitrogen-Containing Heterocycles
Utility in Advanced Material Chemistry
The indole and indoline moieties are also explored in the context of materials science, particularly in the development of organic electronic materials and fluorescent probes. chemimpex.com The chromophoric nature of the indoline ring system, combined with the potential for derivatization at the aldehyde position, makes this compound an interesting candidate for the synthesis of novel functional materials. For example, condensation of the aldehyde with suitable aromatic amines could lead to the formation of Schiff bases with extended π-conjugation, which may exhibit interesting photophysical properties such as fluorescence or be used in the creation of novel dyes and pigments. chemimpex.com
Precursor for Fluorescent Probe Design
The rational design of fluorescent probes is a cornerstone of modern chemical biology and materials science, enabling the visualization of dynamic processes in living cells and the development of advanced sensory materials. The aldehyde functionality is a key reactive handle for the synthesis of many fluorophores, often through condensation reactions that extend the π-conjugated system of a molecule, a prerequisite for fluorescence.
While specific examples of fluorescent probes directly synthesized from this compound are not extensively documented in peer-reviewed literature, its chemical structure suggests significant potential as a precursor in this field. The primary route for leveraging this potential is through the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org
The reaction of this compound with various active methylene compounds would lead to the formation of a new carbon-carbon double bond, effectively elongating the conjugated system of the indoline scaffold. The electron-donating nature of the N-ethyl group on the indoline ring is anticipated to create a "push-pull" system in the resulting molecule, where electron density is pushed from the nitrogen atom towards the electron-withdrawing groups of the condensed partner. This type of electronic arrangement is highly conducive to intramolecular charge transfer (ICT), a phenomenon often associated with environmentally sensitive fluorescence. Probes with ICT characteristics can exhibit changes in their emission wavelength and intensity in response to solvent polarity, viscosity, or the presence of specific analytes, making them highly valuable for sensing applications.
Potential active methylene compounds for the synthesis of fluorescent probes from this compound are listed in the table below.
| Reactant Name | Formula | Potential Application of Resulting Fluorophore |
| Malononitrile | CH₂(CN)₂ | Core structure for solvatochromic and viscosity-sensitive probes. |
| Ethyl Cyanoacetate | NCCH₂CO₂C₂H₅ | Precursor for coumarin-like dyes and probes for metal ions. |
| 2-(Benzo[d]thiazol-2-yl)acetonitrile | C₉H₆N₂S | Building block for probes targeting specific cellular organelles. |
| Meldrum's Acid | C₆H₈O₄ | Intermediate for highly fluorescent rigidified dye structures. |
The resulting vinyl-substituted indolines would be expected to exhibit fluorescence, with the specific photophysical properties (e.g., absorption and emission maxima, quantum yield, and Stokes shift) being tunable based on the choice of the active methylene compound.
Components in Dye Synthesis
The synthesis of organic dyes often relies on the condensation of electron-rich heterocyclic aldehydes with other aromatic or heterocyclic systems. A prominent example is the synthesis of cationic styryl dyes, which are known for their applications in biological imaging, particularly for the staining of nucleic acids like DNA.
Research has demonstrated the synthesis of cationic styryl dyes through the aldol-type condensation of 1-Ethyl-1H-indole-3-carbaldehyde, a close structural analog of this compound, with various N-ethylated quaternary ammonium (B1175870) salts. In a typical procedure, 1-Ethyl-1H-indole-3-carbaldehyde is reacted with a compound such as 1-ethyl-2-methylquinolin-1-ium or 3-ethyl-2-methylbenzo[d]thiazol-3-ium in the presence of a base to yield brightly colored styryl dyes. These dyes exhibit strong fluorescence upon binding to DNA, a property attributed to the electrostatic interaction between the cationic dye and the anionic phosphate (B84403) backbone of DNA, as well as the restriction of intramolecular rotation upon binding.
By analogy, this compound can be proposed as a reactant in similar condensation reactions to produce a novel class of styryl-type dyes. The reaction would proceed via the condensation of the aldehyde group of this compound with the active methyl group of a heterocyclic quaternary salt.
A key difference in the resulting dye structure would be the replacement of the aromatic indole ring with the saturated indoline ring. This structural modification would significantly impact the electronic and photophysical properties of the dye. The π-conjugated system of the indoline-based dye would be less extensive than that of its indole-based counterpart. This would likely result in a hypsochromic shift (a shift to a shorter wavelength) in the maximum absorption and emission wavelengths, meaning the dye would appear less colored and fluoresce in the blue or green region of the spectrum, as opposed to the yellow-orange emission often seen with indole-based styryl dyes.
The following table compares the reactants and potential products in the synthesis of styryl-type dyes from both indole and indoline precursors.
| Aldehyde Precursor | Heterocyclic Salt Reactant | Potential Dye Product | Expected Color/Fluorescence |
| 1-Ethyl-1H-indole-3-carbaldehyde | 1-Ethyl-2-methylquinolin-1-ium Iodide | (E)-1-ethyl-2-(2-(1-ethyl-1H-indol-3-yl)vinyl)quinolin-1-ium | Orange-Red |
| This compound | 1-Ethyl-2-methylquinolin-1-ium Iodide | (E)-1-ethyl-2-(2-(1-ethylindolin-3-yl)vinyl)quinolin-1-ium | Yellow-Green (Hypothesized) |
| 1-Ethyl-1H-indole-3-carbaldehyde | 3-Ethyl-2-methylbenzo[d]thiazol-3-ium Iodide | (E)-3-ethyl-2-(2-(1-ethyl-1H-indol-3-yl)vinyl)benzo[d]thiazol-3-ium | Orange |
| This compound | 3-Ethyl-2-methylbenzo[d]thiazol-3-ium Iodide | (E)-3-ethyl-2-(2-(1-ethylindolin-3-yl)vinyl)benzo[d]thiazol-3-ium | Yellow (Hypothesized) |
Future Research Directions and Methodological Advancements in 1 Ethylindoline 3 Carbaldehyde Chemistry
Development of Sustainable and Atom-Economical Synthetic Routes
Future research will likely focus on one-pot or domino reactions that combine multiple synthetic steps into a single operation, thereby reducing solvent usage, purification steps, and energy consumption. For instance, a potential one-pot synthesis could involve the reaction of an appropriate N-ethyl-substituted aniline (B41778) with an acrolein equivalent, followed by an in-situ cyclization and formylation.
Catalysis will play a central role in these advancements. The development of novel heterogeneous catalysts could facilitate easier separation and recycling, contributing to a more sustainable process. Photocatalyzed reactions, which can often be conducted under mild conditions using visible light, also present a promising avenue for the green synthesis of indoline (B122111) derivatives. acs.org The concept of atom economy, which maximizes the incorporation of reactant atoms into the final product, will be a key metric in evaluating new synthetic methods. numberanalytics.comnih.gov Addition and cyclization reactions are inherently more atom-economical than substitution and elimination reactions. numberanalytics.com
Table 1: Comparison of Potential Synthetic Strategies for 1-Ethylindoline-3-carbaldehyde
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| One-Pot/Domino Reactions | Reduced waste, fewer purification steps, time and energy efficient. | Optimization of reaction conditions for multiple steps can be complex. |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, improved sustainability. | Catalyst deactivation, lower activity compared to homogeneous catalysts. |
| Photocatalysis | Mild reaction conditions, use of renewable energy source (light). acs.org | Requires specialized equipment, potential for side reactions. |
| Multicomponent Reactions | High atom economy, rapid generation of molecular complexity. | Finding suitable and readily available starting materials. |
Exploration of Stereoselective Transformations
The creation of chiral centers with high stereoselectivity is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. This compound possesses a stereocenter at the C3 position, and the development of methods to control its absolute configuration is a significant area for future research.
Asymmetric hydrogenation of a corresponding indole (B1671886) precursor, 1-ethyl-1H-indole-3-carbaldehyde, using chiral transition metal catalysts (e.g., Rhodium or Iridium complexes with chiral ligands) is a promising approach to obtaining enantiomerically enriched this compound. scispace.comorganic-chemistry.org Organocatalysis, employing small chiral organic molecules to induce enantioselectivity, offers a metal-free alternative that aligns with green chemistry principles. organic-chemistry.org
Furthermore, the aldehyde functionality of this compound can be utilized in subsequent stereoselective transformations. For example, asymmetric aldol (B89426) reactions, Henry reactions, or reductive aminations could be employed to introduce additional stereocenters with high diastereoselectivity. The development of novel chiral catalysts and reagents tailored for these transformations on the indoline scaffold will be crucial.
Table 2: Potential Stereoselective Approaches
| Method | Description | Key Considerations |
| Asymmetric Hydrogenation | Reduction of the C2=C3 double bond of a 1-ethyl-1H-indole-3-carbaldehyde precursor using a chiral catalyst. scispace.comdicp.ac.cn | Catalyst selection, optimization of reaction conditions (pressure, temperature, solvent). |
| Organocatalysis | Use of chiral small molecules to catalyze the enantioselective reduction or other transformations. organic-chemistry.org | Catalyst design and loading, reaction times. |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral auxiliary to direct stereoselective reactions, followed by its removal. | Efficiency of auxiliary attachment and removal, diastereoselectivity of the key step. |
| Enzyme-Catalyzed Reactions | Use of enzymes (e.g., oxidoreductases) to achieve high enantioselectivity under mild conditions. | Enzyme availability and stability, substrate scope. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgepa.gov The integration of the synthesis of this compound into flow chemistry platforms represents a significant methodological advancement.
A flow process could involve the pumping of starting materials through a heated reactor containing a packed bed of a heterogeneous catalyst, followed by in-line purification. rsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org The reduced reaction volumes in flow reactors also minimize the risks associated with handling hazardous reagents. epa.gov
Furthermore, automated synthesis platforms, often coupled with microfluidics or robotic liquid handlers, can accelerate the discovery and optimization of new reactions and derivatives of this compound. rsc.orgnih.gov These systems can perform a large number of experiments in a high-throughput manner, systematically varying reactants, catalysts, and conditions. rsc.orgnih.gov The data generated can be used to rapidly identify optimal synthetic routes and to build libraries of novel indoline derivatives for screening in various applications.
Advanced Analytical and Computational Methodologies for Characterization and Prediction
A thorough understanding of the structure, properties, and reactivity of this compound is essential for its effective application. Advanced analytical and computational methods are indispensable tools in this regard.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) will continue to be the primary method for structural elucidation. Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is crucial for determining the molecular weight and for fragmentation studies to confirm the structure. rsc.orgarizona.edu
Computational chemistry, particularly Density Functional Theory (DFT), is becoming increasingly powerful for predicting the properties and reactivity of molecules. tandfonline.comcsic.es DFT calculations can be used to:
Predict spectroscopic data (NMR, IR) to aid in experimental characterization. tandfonline.comresearchgate.net
Determine the most stable conformations of the molecule.
Investigate reaction mechanisms and predict the feasibility of new synthetic routes.
Calculate electronic properties such as HOMO-LUMO energy gaps, which provide insights into the molecule's reactivity and potential applications in materials science. tandfonline.com
The combination of these advanced analytical and computational tools will provide a comprehensive understanding of the chemical nature of this compound, guiding future research and development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Ethylindoline-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves cyclization and formylation steps. For example, analogous indole carbaldehydes are synthesized via Vilsmeier-Haack formylation using POCl₃ and DMF under controlled temperatures (60–80°C) . Optimization includes monitoring reaction time (1–2 hours) and solvent selection (e.g., dichloromethane or acetonitrile). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Challenges such as side-product formation (e.g., over-alkylation) require rigorous TLC monitoring .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the aldehyde proton (δ ~10 ppm) and ethyl group integration .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths and angles, critical for verifying the planar indoline-aldehyde geometry .
- FT-IR : A strong carbonyl stretch (~1680 cm⁻¹) confirms the aldehyde functional group .
Q. How can researchers address low yields in the synthesis of this compound?
- Methodological Answer : Low yields often stem from incomplete cyclization or aldehyde oxidation. Solutions include:
- Using anhydrous solvents and inert atmospheres (N₂/Ar) to prevent oxidation.
- Catalytic additives (e.g., pyridine) to stabilize intermediates during formylation .
- Alternative reagents like phosphorus pentachloride (PCl₅) for milder conditions .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict HOMO-LUMO gaps and electrostatic potential maps, aiding in understanding reactivity. Software like Gaussian or ORCA can simulate NMR shifts (<2 ppm error vs. experimental data) . Molecular docking studies (AutoDock Vina) may explore interactions with biological targets .
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer : Contradictions (e.g., aldehyde group geometry in XRD vs. NMR) require iterative validation:
- Repeat experiments to rule out sample degradation.
- Cross-validate with complementary techniques (e.g., Raman spectroscopy for carbonyl confirmation).
- Use SHELX parameter constraints (e.g., rigid-bond model) to refine disordered crystal regions .
Q. What mechanisms underlie the biological activity of this compound derivatives, and how can they be experimentally validated?
- Methodological Answer : Hypothesized mechanisms (e.g., enzyme inhibition) are tested via:
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates.
- SAR Studies : Synthesize derivatives (e.g., varying substituents on the indoline ring) to correlate structure with activity .
- In Silico Screening : Molecular dynamics simulations (GROMACS) assess binding stability in enzyme active sites .
Data Analysis and Interpretation
Q. How should researchers design experiments to distinguish between competing reaction pathways in the synthesis of this compound?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled ethyl groups to trace incorporation via NMR.
- Kinetic Profiling : Monitor intermediate formation (e.g., imine vs. enamine) via time-resolved HPLC-MS .
- Computational Modeling : Compare activation energies of pathways using DFT .
Q. What statistical approaches are recommended for analyzing reproducibility issues in biological assays involving this compound?
- Methodological Answer :
- ANOVA : Identify batch-to-batch variability in compound purity.
- Bland-Altman Plots : Assess agreement between replicate assays.
- Power Analysis : Determine sample sizes required to detect significant effects (α=0.05, β=0.2) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
